4-Methyl-3-propylpyridine
Overview
Description
4-Methyl-3-propylpyridine is an organic compound with the molecular formula C9H13N It is a derivative of pyridine, characterized by a methyl group at the fourth position and a propyl group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-propylpyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-methylpyridine with propyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base, in an aprotic solvent such as dimethylformamide or tetrahydrofuran. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as using palladium or nickel catalysts, can also be employed to facilitate the alkylation reaction. These methods are optimized for large-scale production, ensuring high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-propylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
4-Methyl-3-propylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the manufacture of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-3-propylpyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can influence neurotransmitter systems, potentially affecting neurological functions.
Comparison with Similar Compounds
4-Methylpyridine: Lacks the propyl group, making it less hydrophobic and potentially less active in certain biological contexts.
3-Propylpyridine: Lacks the methyl group, which may affect its reactivity and interaction with biological targets.
4-Ethyl-3-methylpyridine: Similar structure but with an ethyl group instead of a propyl group, leading to different chemical and biological properties.
Uniqueness: 4-Methyl-3-propylpyridine is unique due to the presence of both a methyl and a propyl group on the pyridine ring
Properties
IUPAC Name |
4-methyl-3-propylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-4-9-7-10-6-5-8(9)2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRXNTWRNWGGMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CN=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336055 | |
Record name | Pyridine, 4-methyl-3-propyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56675-10-6 | |
Record name | Pyridine, 4-methyl-3-propyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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